molecular formula C14H17N5O5S B2540489 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034377-39-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2540489
CAS No.: 2034377-39-2
M. Wt: 367.38
InChI Key: IEPZQGDFUMQQQT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a furan-3-yl group at the 4-position. The pyrazole moiety is connected via an ethyl linker to a 2-oxoimidazolidine carboxamide scaffold, which is further modified with a methylsulfonyl group at the 3-position. The structural combination of pyrazole, furan, and sulfonyl groups may influence solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)15-3-4-17-9-12(8-16-17)11-2-7-24-10-11/h2,7-10H,3-6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPZQGDFUMQQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be complex, involving multiple steps:

  • Starting Materials: : Appropriate furan and pyrazole derivatives are needed.

  • Formation of Pyrazole Intermediate: : Using cyclization reactions of hydrazine derivatives with diketones or similar compounds.

  • Linking the Furan and Pyrazole Rings: : This might involve coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

  • Connecting the Ethyl Chain: : Often achieved through alkylation reactions.

  • Formation of Oxoimidazolidine Ring: : This involves cyclization with urea derivatives.

  • Methylsulfonyl Group Introduction: : Typically through sulfonylation reactions using reagents like methanesulfonyl chloride.

  • Final Carboxamide Formation: : Amide coupling reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods: Scale-up for industrial production would require optimization of the reaction conditions to ensure high yield and purity, using continuous flow reactors or batch reactors. Purification techniques such as recrystallization, distillation, or chromatographic methods would also be critical.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : Can occur at the furan ring, possibly using reagents like KMnO₄.

  • Reduction: : The pyrazole and oxoimidazolidine rings can be targets for reduction, using reagents like LiAlH₄ or NaBH₄.

  • Substitution: : Various positions on the rings are susceptible to nucleophilic or electrophilic substitutions.

Common Reagents and Conditions:
  • Oxidation Reagents: : KMnO₄, H₂O₂.

  • Reduction Reagents: : LiAlH₄, NaBH₄.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products:
  • Oxidation: : Modified furan derivatives.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varies depending on the substituents added.

Scientific Research Applications

Chemistry: Used as a versatile building block in organic synthesis due to its reactive functional groups.

Biology: Potential use in studying biochemical pathways, acting as a probe or inhibitor in enzymatic reactions.

Medicine: Could be explored for pharmaceutical properties, such as anticancer or anti-inflammatory activities.

Industry: Might find applications in materials science, such as the development of novel polymers or catalysts.

Mechanism of Action

The compound's effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical interactions, potentially disrupting or modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and synthetic strategies.

Structural Analogues

a. Example 53 ()

  • Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Key Features : Pyrazolo[3,4-d]pyrimidine core, chromen-4-one substituent, fluorinated aryl groups.
  • Comparison: Unlike the target compound, this analog lacks a furan or imidazolidine moiety but shares a pyrazole-derived heterocycle. The chromenone group may enhance π-π stacking interactions, while the fluorinated benzamide could improve metabolic stability. The target compound’s methylsulfonyl group may offer distinct electronic effects compared to the fluorophenyl substituents in Example 53 .

b. 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide ()

  • Key Features : Pyrimidine core with a furan substituent, chloroacetamide side chain.
  • Comparison : Both compounds incorporate a furan ring, but the target compound’s furan is directly linked to a pyrazole, whereas this analog uses a pyrimidine. The chloroacetamide group in this compound may confer electrophilic reactivity, contrasting with the target’s carboxamide and sulfonyl groups, which are more likely to participate in hydrogen bonding .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~407.4 (calculated) Not reported Pyrazole, furan, methylsulfonyl
Example 53 () 589.1 175–178 Pyrazolopyrimidine, chromenone, F
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide ~265.7 (calculated) Not reported Pyrimidine, furan, chloroacetamide

Analysis :

  • Example 53’s higher melting point (175–178°C) may reflect stronger intermolecular interactions (e.g., hydrogen bonding via the benzamide and chromenone groups) compared to the target compound’s imidazolidine-carboxamide .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in agriculture as insecticides and fungicides, as well as in therapeutic contexts.

Structural Characteristics

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity. The structural features include:

  • Furan and Pyrazole Rings : These heterocyclic structures are known for their bioactivity.
  • Methylsulfonyl Group : This moiety is often implicated in enhancing solubility and biological interaction.
  • Imidazolidine Core : This structure can participate in various biochemical interactions.

1. Insecticidal Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant insecticidal properties. For instance, a related compound demonstrated a mortality rate of 70% against Mythimna separate at a concentration of 500 mg/L, outperforming control substances like tebufenpyrad .

Table 1: Insecticidal Activity Against Various Species

CompoundTarget SpeciesMortality Rate (%)Concentration (mg/L)
14qMythimna separate70500
14iSpodoptera frugiperda70500
14hHelicoverpa armigera<50500

2. Fungicidal Activity

The compound also exhibits fungicidal effects. In one study, a related derivative showed an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential as an agricultural fungicide .

Table 2: Fungicidal Activity Against Fungal Species

CompoundTarget FungusInhibition Rate (%)Concentration (mg/L)
14hPyricularia oryzae77.850
14eSclerotinia sclerotiorum55.650

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The sulfonamide group is particularly crucial for binding to active sites, while the furan and pyrazole rings enhance hydrophobic interactions within the target molecules .

Case Study 1: Insecticidal Efficacy

A study explored the efficacy of several pyrazole derivatives against major agricultural pests. The results indicated that compounds similar to this compound showed promising insecticidal activity, particularly against Mythimna separate and Helicoverpa armigera. The structure–activity relationship (SAR) analysis revealed that substituents on the benzene ring significantly influenced activity, with halogenated groups enhancing efficacy .

Case Study 2: Antifungal Potential

Another investigation assessed the antifungal properties of related compounds against various fungal pathogens affecting crops. The study highlighted that certain derivatives exhibited substantial inhibition rates, particularly against Pyricularia oryzae. These findings suggest that further optimization of these compounds could lead to effective agricultural fungicides .

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